![molecular formula C16H12O4 B11848890 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one CAS No. 65625-34-5](/img/structure/B11848890.png)
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one
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Overview
Description
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one structure, which is a fusion of a benzene ring with a dihydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method is the Claisen-Schmidt condensation, followed by cyclization to form the chromen-4-one structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 7-hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one include:
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Antioxidant Activity
- The compound exhibits strong antioxidant properties, which can protect cells from oxidative stress and damage caused by free radicals. This activity is essential in preventing chronic diseases linked to oxidative damage.
-
Anti-inflammatory Effects
- Research indicates that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is beneficial in treating inflammatory diseases.
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Anticancer Potential
- Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Its effectiveness varies across different cancer cell lines.
Case Study 1: Anticancer Activity on MCF-7 Cells
Objective: Evaluate the effects on MCF-7 breast cancer cells.
Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
Findings: The compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating potent activity against breast cancer cells.
Case Study 2: Anti-inflammatory Effects on RAW 264.7 Macrophages
Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.
Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Case Study 3: Antioxidant Activity Assessment
Objective: Investigate the antioxidant capacity using DPPH assay.
Methodology: The compound was tested for its ability to scavenge DPPH radicals compared to standard antioxidants.
Findings: It displayed significant radical scavenging activity, suggesting its potential use as a natural antioxidant agent.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms or electrons, thereby neutralizing reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
- 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- 5,7-Dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Uniqueness
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its methoxy group at the third position and the phenyl group at the second position contribute to its unique chemical reactivity and biological properties .
Biological Activity
7-Hydroxy-3-methoxy-2-phenyl-4H-chromen-4-one, a flavonoid compound, has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and significant biological effects, including antioxidant, anti-inflammatory, and anticancer properties.
Structural Characteristics
The compound features a chromone backbone with hydroxyl and methoxy substituents. Its molecular formula is C16H14O4, characterized by:
- Hydroxyl group at the 7-position
- Methoxy group at the 3-position
This unique configuration contributes to its distinct biological activities compared to other flavonoids. The presence of various functional groups enhances its reactivity and potential therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through multiple methods, including:
- Methylation of 7-hydroxyflavone using iodomethane.
- Alkylation reactions utilizing strong bases like sodium hydride in tetrahydrofuran (THF) followed by methylation .
Antioxidant Activity
The phenolic structure of this compound contributes significantly to its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Effects
Several studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy against various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 25 | Induction of apoptosis |
CCRFCEM (leukemia) | 30 | Cell cycle arrest at G1 phase |
These findings underline the compound's potential as a chemotherapeutic agent .
Interaction Studies
Interaction studies reveal that this compound can bind to various biological targets, enhancing its therapeutic benefits. Notably, it has shown binding affinity for DNA, suggesting possible applications in targeted cancer therapies .
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cells, confirming its role as a potent antioxidant agent.
- Clinical Trials for Anti-inflammatory Effects : Preliminary trials have indicated that patients receiving treatment with this compound showed reduced levels of inflammatory markers compared to control groups.
- Anticancer Research : In vitro studies using MCF-7 and CCRFCEM cell lines have shown that treatment with varying concentrations of the compound led to significant reductions in cell viability, indicating strong anticancer potential.
Properties
CAS No. |
65625-34-5 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-14(18)12-8-7-11(17)9-13(12)20-15(16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
InChI Key |
IDNRUSTZBHNIHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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